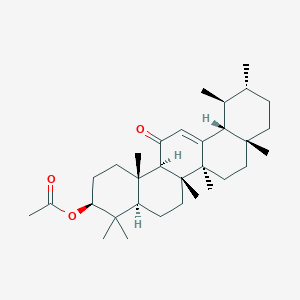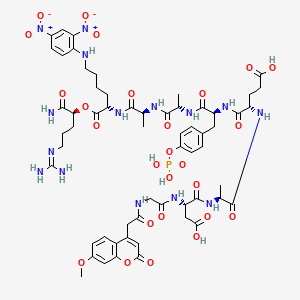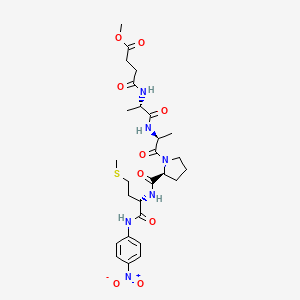
Cathepsin G substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cathepsin G is a serine protease enzyme predominantly found in the azurophil granules of neutrophilic polymorphonuclear leukocytes. It plays a crucial role in the immune system by regulating inflammatory responses and participating in the degradation of extracellular matrix proteins. The substrate specificity of Cathepsin G is dual, combining trypsin and chymotrypsin-like properties, allowing it to cleave peptide bonds formed by the carboxyl group of both positively charged and aromatic amino acid residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cathepsin G substrates often involves combinatorial chemistry methods. For instance, a tetrapeptide library can be deconvoluted, where 5-amino-2-nitrobenzoic acid serves as a chromophore attached at the C-terminus. This yields active sequences such as Phe-Val-Thr-Tyr-Anb 5,2 -NH2. Further modifications can be made by replacing specific amino acids to enhance substrate specificity .
Industrial Production Methods: Industrial production of Cathepsin G substrates typically involves the purification of the enzyme from human sources, such as purulent human sputum, through salt fractionation, ion exchange, and affinity chromatographies. The purified enzyme is then supplied as a salt-free, lyophilized powder .
Chemical Reactions Analysis
Types of Reactions: Cathepsin G substrates undergo various types of reactions, including hydrolysis, where the enzyme cleaves peptide bonds within proteins. This proteolytic activity is crucial for the degradation of extracellular matrix proteins and the activation of other proteases .
Common Reagents and Conditions: Common reagents used in reactions involving Cathepsin G substrates include chromogenic substrates that allow for the quantitative measurement of the enzyme’s activity. These reactions are typically carried out under physiological conditions to mimic the natural environment of the enzyme .
Major Products: The major products formed from these reactions are smaller peptide fragments resulting from the cleavage of the original substrate. These fragments can then participate in further biochemical processes, such as immune cell signaling and pathogen clearance .
Scientific Research Applications
Cathepsin G substrates have a wide range of scientific research applications, including:
Chemistry: Used to study the specificity and activity of serine proteases.
Biology: Investigated for their role in immune cell signaling and pathogen clearance.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting protease activity.
Mechanism of Action
Cathepsin G exerts its effects through its proteolytic activity, cleaving peptide bonds within proteins. This activity is regulated by the enzyme’s substrate specificity, which allows it to target specific peptide sequences. The enzyme’s activity can modulate chemotaxis, intercellular interactions, and the activation of the local renin-angiotensin system of granulocytes. Additionally, Cathepsin G can initiate apoptosis and participate in antigen presentation, contributing to both innate and adaptive immune responses .
Comparison with Similar Compounds
Cathepsin G shares similarities with other serine proteases, such as neutrophil elastase and protease 3. its dual substrate specificity and ability to cleave both positively charged and aromatic amino acid residues make it unique. Similar compounds include:
Neutrophil Elastase: Another serine protease involved in the degradation of extracellular matrix proteins.
Protease 3: A serine protease with similar functions in immune cell regulation and pathogen clearance.
Cathepsin G’s unique substrate specificity and its role in both pro-inflammatory and anti-inflammatory processes distinguish it from these related enzymes .
Properties
Molecular Formula |
C27H38N6O9S |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38)/t16-,17-,20-,21-/m0/s1 |
InChI Key |
LUUQUDLEABXXQL-USNOLKROSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


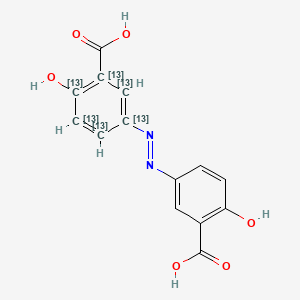
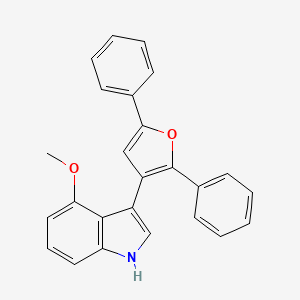
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
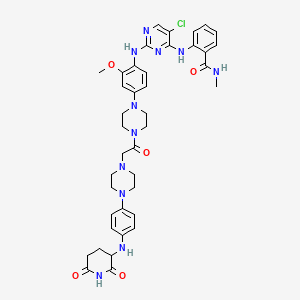


![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)
